molecular formula C17H14BrClN4O B2574729 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034308-76-2

5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2574729
CAS No.: 2034308-76-2
M. Wt: 405.68
InChI Key: KKGGHKNELNGNHM-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a pyrazole and pyridine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination and chlorination of benzamide derivatives. The pyrazole and pyridine moieties are then introduced through nucleophilic substitution reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing pyrazole moieties can exhibit significant antiviral properties. For instance, derivatives of pyrazole have been shown to inhibit various viruses, including HIV and influenza . Although specific data on 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is limited, its structural similarities to other active compounds suggest potential efficacy against viral infections.

Cancer Therapeutics

Benzamide derivatives are known for their interactions with biological targets involved in cancer pathways. For example, studies have highlighted the effectiveness of certain benzamide compounds as RET kinase inhibitors, which are crucial in cancer therapy . The structural characteristics of this compound may allow it to modulate similar pathways, warranting further investigation into its anticancer potential.

Enzyme Inhibition

The presence of halogen atoms (bromine and chlorine) in the compound may enhance its binding affinity to various enzymes and receptors. This property is crucial for developing inhibitors that target specific biological pathways involved in diseases such as inflammation and cancer .

Material Science Applications

The unique structural features of this compound may also lend themselves to applications in material science. The compound's ability to form stable complexes could be explored in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-((5-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide: Lacks the methyl group on the pyrazole ring.

    5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)benzamide: The position of the pyrazole substitution is different.

Uniqueness

The presence of both bromine and chlorine atoms, along with the specific substitution pattern of the pyrazole and pyridine moieties, makes 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide unique

Biological Activity

5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a benzamide core with bromine and chlorine substituents, alongside a pyrazolyl group, which may contribute to its biological activity. The molecular formula is C17H14BrClN4O, with a molecular weight of approximately 405.7 g/mol .

Structural Characteristics

The unique structure of this compound includes:

  • Benzamide core : Known for its ability to interact with various biological targets.
  • Halogen substituents (Br and Cl) : These may enhance the compound's reactivity and influence its pharmacological properties.
  • Pyrazolyl moiety : This component is often linked to diverse biological activities, including anti-inflammatory and anticancer effects.

1. Pharmacological Properties

Compounds similar in structure to this compound have been shown to exhibit significant pharmacological properties:

  • Anti-inflammatory : Benzamides are known to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .
  • Anticancer : The presence of the pyrazole group may enhance the binding affinity to cancer-related targets, suggesting potential anticancer activity .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Target Interaction : It may interact with specific enzymes or receptors, modulating their activity. For instance, docking studies could reveal binding affinities that provide insights into its therapeutic potential .

Research Findings and Case Studies

Although direct studies on this compound are scarce, exploratory research on related compounds has yielded promising results:

CompoundActivityIC50 (μM)Reference
Compound AAnti-tubercular1.35 - 2.18
Compound BAnticancer (various cell lines)~92.4
Compound CAnti-inflammatoryN/A

Case Study: Anti-Tubercular Activity

In a study evaluating anti-tubercular agents, several derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of structurally similar compounds in targeting infectious diseases .

Case Study: Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), certain derivatives showed low toxicity, indicating a favorable safety profile for further development in drug discovery .

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-7-13(18)2-3-15(14)19/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGGHKNELNGNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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